molecular formula C7H10N4O B2812464 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide CAS No. 2090331-19-2

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B2812464
CAS No.: 2090331-19-2
M. Wt: 166.184
InChI Key: PWLBUDBNCNSQOA-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group at the 5-position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 3,5-diamino-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its binding affinity to molecular targets. This structural feature can enhance its selectivity and potency as an inhibitor compared to similar compounds .

Properties

IUPAC Name

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBUDBNCNSQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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